20-Dehydro Cholesterol 3-Acetate

描述

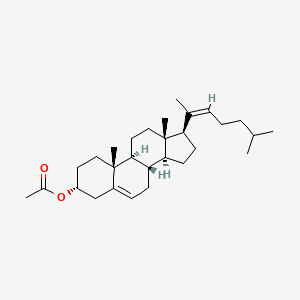

Structure

3D Structure

属性

IUPAC Name |

[(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(Z)-6-methylhept-2-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h9-10,19,23-27H,7-8,11-18H2,1-6H3/b20-9-/t23-,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGPUMCZEUYNPF-QIONHRLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC=C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC/C=C(/C)\[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747444 | |

| Record name | (3alpha,20Z)-Cholesta-5,20(22)-dien-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54548-85-5 | |

| Record name | (3alpha,20Z)-Cholesta-5,20(22)-dien-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic and Metabolic Interrelations of 20 Dehydro Cholesterol 3 Acetate

Role as a Potential Intermediate or Related Metabolite in Sterol Biosynthesis Pathways

While not a mainstream metabolite, the structure of 20-Dehydro Cholesterol 3-Acetate suggests its potential origin from and relationship to the central cholesterol synthesis pathway.

The biosynthesis of all sterols in mammals begins with acetyl-CoA, which is converted to mevalonate (B85504) in a series of reactions known as the mevalonate pathway. nih.gov This pathway provides the fundamental five-carbon isoprene (B109036) units that are sequentially assembled into the 30-carbon molecule, squalene (B77637). acs.org The cyclization of squalene by lanosterol (B1674476) synthase marks the beginning of the post-squalene pathway, yielding lanosterol, the first sterol intermediate. mdpi.comwashington.edu

From lanosterol, a multistep process involving demethylations, isomerizations, and reductions leads to the final product, cholesterol. nih.gov This late stage of cholesterol biosynthesis is often described as a network of reactions rather than a single linear path, primarily branching into two main routes: the Bloch pathway and the Kandutsch-Russell pathway. mdpi.comutsouthwestern.edu The key difference lies in the timing of the reduction of the double bond at C24 in the side chain. washington.edu

This compound would be formed from cholesterol itself, or a very late-stage precursor, through subsequent modification. Its formation would therefore depend on the successful completion of the entire mevalonate and post-squalene pathway to produce the core cholesterol structure.

The structure of this compound is defined by two key modifications to the cholesterol backbone: a double bond in the side chain (dehydrogenation) and an acetate (B1210297) group at the C-3 position (acetylation).

Dehydrogenation: The introduction of double bonds (desaturation) is a common reaction in sterol metabolism. For example, the conversion of lathosterol (B1674540) to 7-dehydrocholesterol (B119134) is catalyzed by a C5-desaturase, and the formation of the characteristic Δ⁵ double bond in cholesterol involves a Δ⁷-sterol-C5-desaturase. nih.gov The presence of a double bond at C-20/22 in 20-Dehydro Cholesterol suggests the action of a specific desaturase enzyme on the cholesterol side chain. While C-22 desaturases are known in fungi and plants, they are not a feature of canonical human cholesterol synthesis. pnas.orgresearchgate.net

Acetylation: The acetylation of sterols is a recognized metabolic process. In yeast, a sterol acetyltransferase, Atf2, has been identified that catalyzes the formation of sterol acetates. nih.gov This acetylation is part of a cycle, with a corresponding deacetylase enzyme (Say1) that hydrolyzes the acetate group. This cycle of acetylation and deacetylation is proposed to play a role in controlling the export and detoxification of sterols and related molecules. nih.gov The presence of the 3-acetate group on this compound strongly implies that it could be a substrate for such an enzymatic system.

Enzymatic Transformations and Associated Pathways

The formation and further metabolism of this compound would be governed by specific enzymes capable of acting on its unique structural features.

C-3 Acetate Group: The modification at the C-3 position is likely governed by a reversible enzymatic process.

Sterol O-Acetyltransferase (like ATF2): An enzyme with this activity would be responsible for transferring an acetyl group from acetyl-CoA to the 3-hydroxyl group of a cholesterol or dehydrocholesterol precursor. nih.gov

Steryl Deacetylase (like SAY1): A hydrolase, such as the yeast enzyme Say1 or its human homolog AADAC, would catalyze the removal of the acetate group, converting the molecule back to its free sterol form. nih.gov

C-20/22 Double Bond: The introduction of a double bond in the sterol side chain is an oxidative process.

Sterol Desaturase: A hypothetical C-20/22 desaturase could directly create the double bond. While not a standard enzyme in human cholesterol synthesis, the existence of C-22 desaturases in other organisms provides a precedent for this type of reaction. pnas.org

Cytochrome P450 Enzymes: Enzymes of the cytochrome P450 family are known to hydroxylate the cholesterol side chain. For instance, the cholesterol side-chain cleavage enzyme (P450scc, or CYP11A1) hydroxylates carbons C-22 and C-20 as the first step in steroid hormone synthesis. nih.gov It is conceivable that a related P450 enzyme could perform an incomplete reaction or a side reaction that results in the formation of a double bond through dehydration of a hydroxylated intermediate.

Table 1: Potential Enzymes in the Metabolism of this compound

| Structural Feature | Enzymatic Action | Potential Enzyme Class | Example/Homolog |

| C-3 Acetate Group | Acetylation | Sterol O-Acetyltransferase | ATF2 (Yeast) |

| Deacetylation | Steryl Deacetylase | SAY1 (Yeast), AADAC (Human) | |

| C-20/22 Double Bond | Desaturation | Sterol Desaturase | C-22 Desaturase (Fungi, Plants) |

| Oxidation/Dehydration | Cytochrome P450 Monooxygenase | CYP11A1 (P450scc) |

The most well-studied dehydrocholesterol is 7-dehydrocholesterol (7-DHC), the immediate precursor to cholesterol. 7-DHC stands at a critical metabolic crossroads. wikipedia.org It can either be reduced by 7-dehydrocholesterol reductase (DHCR7) to form cholesterol or, in the skin, be converted by UVB light into vitamin D3. washington.eduwikipedia.orgresearchgate.net

The metabolism of 7-DHC highlights the significance of dehydro-intermediates as potential branch points in metabolic pathways. The enzyme DHCR7, which reduces the C7-C8 double bond, is tightly regulated as part of cholesterol homeostasis. nih.govuky.edu By analogy, a hypothetical reductase specific for the C20-C22 double bond would be required to convert 20-dehydrocholesterol back into the main cholesterol pool. The absence of such an enzyme in humans would mean that once formed, 20-dehydrocholesterol would either accumulate or be shunted into other metabolic or excretory pathways.

Hypothetical Roles in Sterol Homeostasis Mechanisms

Sterol homeostasis is maintained by a sophisticated system of feedback regulation that senses the levels of cholesterol and its precursors, adjusting their synthesis and uptake accordingly. nih.govresearchgate.net Key enzymes in the cholesterol synthesis pathway, such as HMG-CoA reductase and squalene monooxygenase, are subject to sterol-accelerated degradation. nih.gov Accumulation of specific intermediates, like lanosterol, can trigger the ubiquitination and subsequent degradation of these enzymes, thus shutting down the pathway. mdpi.com

It is plausible that an unusual sterol like this compound, if it were to accumulate, could play a role in these homeostatic mechanisms. Cells have mechanisms to sense and respond to the buildup of abnormal sterol intermediates. nih.gov Such accumulation could:

Act as a signaling molecule: Similar to how certain oxysterols and cholesterol precursors can regulate gene expression, this compound could potentially interact with nuclear receptors or other sensor proteins. nih.gov

Trigger feedback inhibition: The molecule might be recognized by the cellular machinery that controls the stability of biosynthetic enzymes. For example, it could promote the degradation of DHCR7 or other enzymes in the pathway, a known mechanism for regulating sterol levels. nih.govnih.gov

Be marked for detoxification: The acetylation/deacetylation cycle has been proposed as a mechanism for detoxification and export of unwanted steroid-like molecules. nih.gov Therefore, the formation of the 3-acetate derivative could be a step toward eliminating the molecule from the cell.

The study of such non-canonical sterols provides valuable insight into the flexibility and regulatory capacity of lipid metabolism.

Chemical Synthesis and Derivatization Strategies

Methodologies for the Laboratory Preparation of 20-Dehydro Cholesterol 3-Acetate

The synthesis of this compound (also known as cholesta-5,20-dien-3β-ol acetate) is not a trivial process and typically involves a multi-step sequence starting from more readily available sterol precursors. The key strategic steps involve the introduction of a hydroxyl group at the C20 position, followed by acetylation of the C3 hydroxyl group and subsequent dehydration to form the C20-C21 double bond.

A common precursor for the synthesis of this compound is a sterol that can be readily functionalized at the C20 position. One such precursor is pregnenolone, which already possesses a ketone at C20. A plausible synthetic route is as follows:

Protection of the 3β-hydroxyl group: The initial step involves the protection of the 3β-hydroxyl group of the starting sterol, typically as an acetate (B1210297) ester. This is a standard procedure to prevent this functional group from interfering with subsequent reactions.

Introduction of a functional group at C20: Starting from a precursor like pregnenolone acetate, a Grignard reaction can be employed to introduce the remainder of the cholesterol side chain. This reaction results in the formation of a tertiary alcohol at the C20 position, yielding (20S)-hydroxycholesterol acetate.

Dehydration of the C20-hydroxyl group: The final key step is the selective dehydration of the tertiary alcohol at C20 to introduce the double bond between C20 and C21. This step must be carried out under controlled conditions to avoid unwanted rearrangements or side reactions.

This general strategy allows for the construction of the desired carbon skeleton and the specific placement of the double bond in the side chain.

Several specific reactions and reagents are integral to the successful synthesis of this compound.

Acetylation: The protection of the 3β-hydroxyl group is most commonly achieved through acetylation. This reaction is typically performed using acetic anhydride in the presence of a base such as pyridine or 4-dimethylaminopyridine (DMAP). The reaction is generally high-yielding and proceeds under mild conditions.

Dehydrogenation (Dehydration): The critical step of introducing the C20-C21 double bond is achieved through the dehydration of a 20-hydroxycholesterol intermediate. Given the tertiary nature of the alcohol, this reaction can be facilitated by a number of reagents. One effective and mild reagent for the dehydration of sterically hindered alcohols is Martin's sulfurane (bis[α,α-bis(trifluoromethyl)benzenemethanolato]diphenylsulfur). This reagent is known to promote clean elimination reactions to form alkenes under neutral conditions, which is advantageous in complex molecules like sterols to minimize side reactions enamine.netwikipedia.org. Other classical dehydration methods, such as using phosphoryl chloride in pyridine, could also be employed, though they may be less selective.

| Reaction | Reagent(s) | Purpose |

| Acetylation | Acetic anhydride, Pyridine/DMAP | Protection of the 3β-hydroxyl group |

| Dehydration | Martin's sulfurane | Formation of the C20-C21 double bond |

Synthetic Transformations and Related Sterol Acetates for Research Purposes

For in-depth biological and mechanistic studies, it is often necessary to synthesize modified versions of this compound, such as isotopically labeled analogs or other isomeric dehydrocholesterol acetates.

Isotopically labeled compounds are invaluable tools in metabolic and mechanistic studies. The synthesis of deuterated this compound has been reported, indicating its availability for research purposes pharmaffiliates.com. The introduction of deuterium (B1214612) can be achieved through various methods, depending on the desired labeling pattern.

For instance, if a deuterated Grignard reagent is used in the initial side-chain construction on a pregnenolone-type precursor, deuterium atoms can be incorporated into the side chain. Subsequent dehydration would then yield the deuterated 20-dehydro cholesterol derivative. General methods for the deuteration of sterols often involve base-catalyzed exchange reactions on ketone precursors or the use of deuterated reducing agents like sodium borodeuteride. The synthesis of ent-deuterocholesterol from ent-desmosterol has been reported, showcasing a strategy for isotopic labeling in a related dehydrocholesterol nih.gov.

The synthesis of other dehydrocholesterol acetate isomers is important for comparative studies to understand structure-activity relationships. Some notable examples include:

Cholesta-5,7-dien-3β-ol acetate (7-Dehydrocholesterol acetate): This is a well-known precursor to vitamin D3. Its synthesis from cholesterol acetate typically involves allylic bromination at the C7 position followed by dehydrobromination to introduce the C7-C8 double bond google.com. Another route involves the oxidation of cholesterol acetate to 7-oxocholesterol acetate, which is then converted to the diene via a tosylhydrazone intermediate google.com.

Cholesta-5,22-dien-3β-ol acetate (22-Dehydrocholesterol acetate): This isomer is also of biological interest. Stigmasterol, a common plant sterol, possesses a double bond at C22 and can serve as a starting material for the synthesis of 22-dehydrocholesterol derivatives nih.gov. The synthesis can involve protection of the 3-hydroxyl as an acetate followed by selective transformations of the side chain if necessary. The existence of deuterated 22-dehydro cholesterol 3-acetate further confirms its synthetic accessibility clearsynth.com.

Cholesta-5,24-dien-3β-ol acetate (Desmosterol acetate): Desmosterol is an intermediate in cholesterol biosynthesis wikipedia.orgnih.gov. Its synthesis can be achieved from other sterols like stigmasterol through a series of reactions that modify the side chain. Acetylation of the resulting desmosterol provides the desired acetate derivative. The dehydration of 25-hydroxycholesterol monoacetate has also been reported as a route to desmosterol acetate google.com.

A summary of these dehydrocholesterol acetate derivatives is presented in the table below.

| Compound Name | Common Name | Position of Side-Chain Double Bond |

| Cholesta-5,20-dien-3β-ol acetate | This compound | C20-C21 |

| Cholesta-5,7-dien-3β-ol acetate | 7-Dehydrocholesterol (B119134) acetate | C7-C8 (in the B ring) |

| Cholesta-5,22-dien-3β-ol acetate | 22-Dehydrocholesterol acetate | C22-C23 |

| Cholesta-5,24-dien-3β-ol acetate | Desmosterol acetate | C24-C25 |

Analytical Applications and Methodological Contributions in Sterol Research

Utilization as a Standard or Reference Compound in Quantitative Sterol Analysis

One of the primary applications of 20-Dehydro Cholesterol 3-Acetate is its use as a standard or reference compound in the quantitative analysis of sterols. sigmaaldrich.com Its stability and well-defined chemical properties allow for accurate calibration and quantification of other sterols in complex biological mixtures. This is particularly crucial in chromatographic and mass spectrometric techniques where precise measurements are paramount.

Chromatographic Separations (e.g., HPLC, GC) of Complex Sterol Mixtures

In the realm of chromatography, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques for separating the intricate mixtures of sterols found in biological samples. nih.govresearchgate.net The successful separation and subsequent quantification of individual sterols often rely on the use of internal standards to correct for variations in sample preparation and instrument response. This compound, with its structural similarity to endogenous sterols, serves as an excellent internal standard. researchgate.net

Researchers have developed numerous methods for sterol analysis where reference compounds are essential. For instance, HPLC methods, often coupled with mass spectrometry (MS), have been successfully used to analyze plasma concentrations of various phytosterols (B1254722) and cholesterol metabolites. nih.gov Similarly, GC-based methods are widely employed for analyzing phytosterol content and composition, often after derivatization to trimethylsilyl (B98337) (TMS) ethers or as sterol acetates to improve volatility and peak shape. aocs.orgsigmaaldrich.com The use of a stable, well-characterized standard like this compound in these methods ensures the accuracy and reliability of the quantitative data obtained. researchgate.net

Table 1: Chromatographic Techniques for Sterol Analysis

| Technique | Description | Role of Standard Compounds |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. It is well-suited for the analysis of a wide range of sterols, including cholesterol precursors, phytosterols, and oxysterols. nih.govnih.govnih.gov | Internal standards are used to improve the accuracy and precision of quantification by correcting for variations in injection volume and sample loss during preparation. nih.gov |

| Gas Chromatography (GC) | A common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. It is frequently used for the analysis of sterols, often after derivatization. nih.govaocs.org | Reference standards are crucial for peak identification based on retention time and for quantitative analysis. csic.es |

Mass Spectrometric Identification and Quantification of Sterol Metabolites

Mass spectrometry (MS), particularly when coupled with chromatographic techniques like GC-MS and LC-MS, is a powerful tool for the identification and quantification of sterol metabolites. sigmaaldrich.com The high sensitivity and selectivity of MS allow for the detection of even trace amounts of sterols in complex biological matrices. nih.gov In these analyses, isotopically labeled standards, such as the deuterium-labeled version of this compound (20-Dehydro Cholesterol-d7 3-Acetate), are particularly valuable. pharmaffiliates.commedchemexpress.com

The use of a deuterated internal standard allows for isotope dilution mass spectrometry, a highly accurate method for quantification. nih.gov This approach involves adding a known amount of the labeled standard to the sample. The ratio of the unlabeled (endogenous) analyte to the labeled standard is then measured by the mass spectrometer. Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, any loss during sample preparation or ionization in the mass spectrometer will affect both equally, leading to highly precise and accurate quantification. nih.gov

Application in Metabolic Tracing and Pathway Elucidation Studies

Beyond its role as a quantitative standard, this compound and its isotopically labeled counterparts are instrumental in tracing metabolic pathways and understanding the dynamics of sterol metabolism.

Isotopic Labeling Approaches for Investigating Sterol Flux and Turnover

Isotopic labeling is a powerful technique for studying the dynamic processes of biosynthesis, transport, and turnover of molecules within a biological system. nih.gov By introducing a molecule containing a stable isotope (like deuterium (B1214612) or carbon-13) into a system, researchers can track its fate and the rates of various metabolic processes. nih.govnih.gov

Deuterium-labeled this compound can be used as a tracer to investigate sterol flux. medchemexpress.com For example, by administering the labeled compound, scientists can follow its incorporation into different tissues and its conversion to other sterol metabolites over time. This provides valuable insights into the rates of sterol absorption, distribution, and excretion. Such studies have been crucial in understanding cholesterol metabolism and the factors that regulate it. nih.govnih.gov

Utility in Understanding Enzyme Activities and Substrate Specificities within Sterol Pathways

The metabolism of sterols involves a complex network of enzymes that catalyze a wide array of chemical transformations. Understanding the activity and substrate specificity of these enzymes is fundamental to comprehending sterol biology. nih.gov this compound can be utilized as a substrate in enzyme assays to characterize the activity of specific enzymes involved in sterol metabolism. sigmaaldrich.com

For instance, by incubating the compound with a purified enzyme or a cell lysate, researchers can measure the rate of its conversion to a product, thereby determining the enzyme's activity. nih.gov Furthermore, by comparing the enzyme's activity with this compound to its activity with other sterol substrates, one can gain insights into the enzyme's substrate specificity. Such studies have been instrumental in identifying and characterizing key enzymes in cholesterol biosynthesis and catabolism, including those that are targets for cholesterol-lowering drugs. nih.gov

Role in Analytical Method Development and Validation for Sterol-Related Compounds

The development and validation of robust and reliable analytical methods are critical for advancing research in the field of sterolomics. This compound plays a vital role in this process. pharmaffiliates.com As a well-characterized compound of high purity, it can be used to optimize chromatographic separation conditions, tune mass spectrometer parameters, and establish the linearity, accuracy, and precision of a new analytical method. researchgate.netnih.gov

For example, when developing a new LC-MS method for the analysis of a panel of sterols, this compound can be used to determine the optimal mobile phase composition, gradient profile, and column chemistry for achieving good separation of the target analytes. biorxiv.org It can also be used to prepare calibration curves to establish the quantitative performance of the method. The availability of such reference standards is indispensable for ensuring the quality and comparability of data generated across different laboratories and studies. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 20-Dehydro Cholesterol-d7 3-Acetate |

| Cholesterol |

| Campesterol |

| Stigmasterol |

| β-Sitosterol |

| Desmosterol |

| Lanosterol (B1674476) |

| Cholestanol |

| 7-α-hydroxy-4-cholesten-3-one |

| 24-hydroxycholesterol |

| 27-hydroxycholesterol |

| Sitostanol |

| 7-ketocholesterol |

| 7α-hydroxycholesterol |

| 25-hydroxycholesterol |

| Dihydrolanosterol |

| 7-dehydrocholesterol (B119134) |

| Acetate (B1210297) |

| Leucine |

| Pyruvate |

| Oxaloacetate |

| Glycyl-glutamine |

| Phosphatidylethanolamine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。